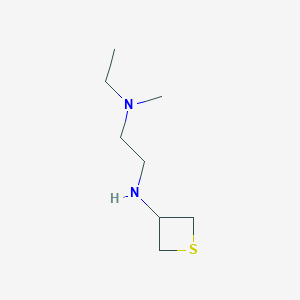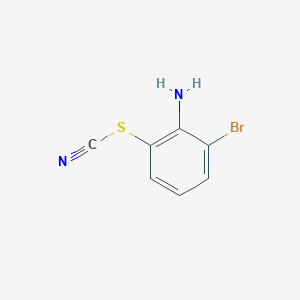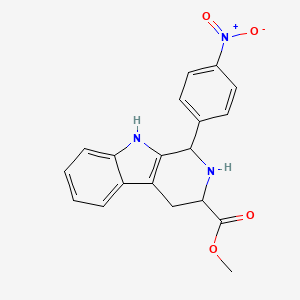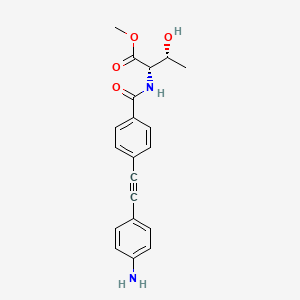
N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H18N2S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine derivatives with thietane-containing compounds. One common method includes the alkylation of N1-ethyl-N1-methyl-ethane-1,2-diamine with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear sulfides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear sulfides.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine exerts its effects is largely dependent on its interaction with molecular targets. The thietane ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- N1-Ethyl-N2-(thietan-3-yl)ethane-1,2-diamine
- N1-Ethyl-N1-methyl-N2-(thiolan-3-yl)ethane-1,2-diamine
Uniqueness
N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of both ethyl and methyl groups on the ethane-1,2-diamine backbone, combined with the thietane ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H18N2S |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
N'-ethyl-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2S/c1-3-10(2)5-4-9-8-6-11-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
GMKHMVGZCSQNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)

![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)

![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)

![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)




